A Technical Guide to (+)-cis-Khellactone: Chemical Structure, Properties, and Experimental Protocols
A Technical Guide to (+)-cis-Khellactone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-cis-Khellactone, a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest in medicinal chemistry. As a chiral molecule, the specific stereochemistry of khellactone derivatives is crucial for their biological activity, particularly in the development of antiviral agents. This document details its chemical structure, summarizes key quantitative data, and outlines relevant experimental protocols for its synthesis and biological evaluation.
Chemical Identity and Structure
(+)-cis-Khellactone is an angular pyranocoumarin characterized by a dihydroxylated dimethyl-dihydropyran ring fused to a chromen-2-one (coumarin) core. The "(+)-cis" designation refers to the specific stereochemistry of the two hydroxyl groups on the pyran ring.
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IUPAC Name : (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one[1]
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Molecular Formula : C₁₄H₁₄O₅[1]
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Molecular Weight : 262.26 g/mol [1]
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CAS Number : 24144-61-4[1]
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SMILES : CC1(--INVALID-LINK--C=CC3=C2OC(=O)C=C3)O">C@@HO)C
The enantiomer, (-)-cis-khellactone, possesses the (9S,10S) configuration[2]. The specific (3'R,4'R) configuration of the (+)-cis-khellactone core is considered essential for the potent anti-HIV activity observed in its derivatives.
Caption: 2D chemical structure of (+)-cis-Khellactone ((9R,10R) configuration).
Quantitative Data Summary
This section summarizes the available physicochemical and biological activity data for (+)-cis-Khellactone and its notable derivatives.
| Property Type | Parameter | Value | Notes and Reference |
| Physicochemical | Molecular Formula | C₁₄H₁₄O₅ | [1] |
| Molecular Weight | 262.26 g/mol | [1] | |
| Solubility | Soluble in DMSO, Chloroform, Acetone | [3][4][5] | |
| Melting Point | Data not available | Melting points for derivatives like 4-Methoxy-(±)-cis-khellactone (228-230°C) and 5-Methyl-(±)-cis-khellactone (185-187°C) have been reported[6]. | |
| Biological Activity | Anti-HIV Activity | Assays performed against HIV-1 replication in H9 lymphocytes. | |
| 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) | EC₅₀ = 2.56 x 10⁻⁴ µM | A highly potent derivative of (+)-cis-khellactone, demonstrating the importance of the (3'R,4'R) stereochemistry for activity. | |
| 3-Methyl-DCK | EC₅₀ < 5.25 x 10⁻⁵ µM | Methyl substitution on the coumarin (B35378) ring further enhances potency. | |
| Antiplasmodial Activity | Activity against Plasmodium falciparum (D10 strain). | ||
| (+)-4'-Decanoyl-cis-khellactone | IC₅₀ = 1.5 µM | [7] | |
| (+)-3'-Decanoyl-cis-khellactone | IC₅₀ = 2.4 µM | [7] | |
| sEH Inhibition | Data reported for the enantiomer, (-)-cis-khellactone. | ||
| (-)-cis-Khellactone vs. soluble epoxide hydrolase (sEH) | IC₅₀ = 3.1 ± 2.5 µM; Kᵢ = 3.5 µM | Demonstrates competitive inhibition, suggesting potential anti-inflammatory applications[8]. | |
| Anticancer Activity | Data reported for derivatives of the enantiomer, (-)-cis-khellactone. | ||
| 4-Methyl-(3'S,4'S)-(-)-cis-khellactone derivatives | IC₅₀ = 8.51 to 29.65 µM | Cytotoxic activity was evaluated against various human cancer cell lines (HEPG-2, SGC-7901, LS174T)[9]. |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of (+)-cis-Khellactone are critical for reproducibility and further development.
Chemical Synthesis: Asymmetric Dihydroxylation
The chiral diol moiety of (+)-cis-Khellactone is typically installed using a Sharpless asymmetric dihydroxylation reaction. The general workflow is outlined below.
Caption: General synthetic workflow for (+)-cis-Khellactone derivatives.
Methodology Details:
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Preparation of Seselin Precursor :
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A suitably substituted 7-hydroxycoumarin is reacted with 3-chloro-3-methyl-1-butyne (B142711) in a solvent like DMF with potassium carbonate and potassium iodide to form an aryl propargyl ether.
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The ether undergoes thermal rearrangement (e.g., Claisen rearrangement) in a high-boiling solvent such as diethylaniline to yield the corresponding angular pyranocoumarin, known as a seselin.
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Asymmetric Dihydroxylation :
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The seselin precursor is subjected to osmium-catalyzed asymmetric dihydroxylation[10].
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To achieve the desired (9R,10R) stereochemistry of (+)-cis-Khellactone, AD-mix-β is used. This reagent mixture contains potassium osmate, a re-oxidant (like potassium ferricyanide), and the chiral ligand (DHQD)₂PHAL.
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The reaction is typically performed in a solvent system such as t-butanol/water at low temperatures (e.g., 0 °C to room temperature).
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Purification and Derivatization :
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The resulting crude (+)-cis-khellactone is purified using standard chromatographic techniques (e.g., column chromatography or preparative TLC).
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For creating bioactive derivatives, the purified khellactone is often acylated using various acyl chlorides in the presence of a base like pyridine.
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Biological Activity Assays
A. Anti-HIV-1 Replication Assay (H9 Lymphocyte Model)
This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a susceptible human T-cell line.
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Cell Line : H9 human lymphoblastoid cells, which are highly susceptible to HIV-1 infection[11].
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Protocol Outline :
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H9 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
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Cells are infected with a known titer of HIV-1 (e.g., strain HTLV-IIIB).
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Immediately after infection, the cells are plated in 96-well microplates and treated with serial dilutions of the test compound (e.g., (+)-cis-Khellactone derivatives). Control wells include infected untreated cells (virus control) and uninfected cells (cell control).
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The plates are incubated for a period of 3-7 days at 37°C in a CO₂ incubator.
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Viral replication is quantified. This can be done by:
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Measuring Reverse Transcriptase (RT) Activity : Supernatants are collected, and the level of viral RT enzyme is measured using a colorimetric or radioactive assay.
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P24 Antigen ELISA : The concentration of the viral core protein p24 in the supernatant is quantified.
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Reporter Gene Assay : If using a reporter cell line (e.g., H9 cells with an integrated HIV-LTR-luciferase construct), viral replication is measured by quantifying luciferase activity[12][13].
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Cytopathic Effect (CPE) Assay : Quantifying the formation of syncytia (giant multi-nucleated cells) caused by viral infection[14].
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The EC₅₀ (50% effective concentration) is calculated as the compound concentration that inhibits viral replication by 50% compared to the virus control.
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B. Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity after exposure to a test compound[15][16].
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Principle : Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals[15]. The amount of formazan produced is proportional to the number of viable cells.
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Protocol Outline :
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Seed cells (e.g., HEPG-2, SGC-7901 human cancer lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
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After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
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Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals[16].
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Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 550-600 nm[15].
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The IC₅₀ (50% inhibitory concentration) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
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C. Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This is a fluorometric assay designed to screen for inhibitors of the sEH enzyme, which is a target for anti-inflammatory drugs.
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Principle : The assay uses a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product[8][17][18]. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of sEH.
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Protocol Outline :
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The assay is performed in a 96- or 384-well plate (typically a black plate for fluorescence assays).
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Add recombinant human sEH enzyme to wells containing assay buffer.
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Add serial dilutions of the test compound (e.g., (-)-cis-khellactone) to the wells. Include a known inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea) as a positive control and a solvent control[19].
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Pre-incubate the enzyme with the test compounds for a short period (e.g., 5-15 minutes) at room temperature.
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Initiate the enzymatic reaction by adding the PHOME substrate to all wells[17].
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Measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a plate reader with excitation ~330 nm and emission ~465 nm[8][17].
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The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.
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References
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- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-Khellactone | CAS No 15645-11-1 | AOBIOUS [aobious.com]
- 4. trans-Khellactone | CAS:23458-04-0 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. alfachemic.com [alfachemic.com]
- 6. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV infection of H9 lymphoblastoid cells chronically activates the inositol polyphosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of HIV-1 infectivity by lymphocytic cell lines with integrated luciferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
